Nudifloside C

Description

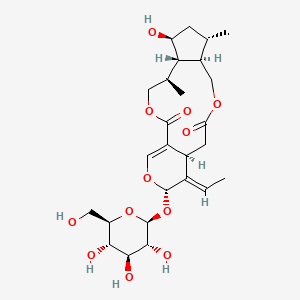

Structure

3D Structure

Properties

IUPAC Name |

(5R,6S,7S,9S,10R,15S,16E,17S)-16-ethylidene-7-hydroxy-5,9-dimethyl-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-ene-2,13-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O12/c1-4-13-14-6-19(29)34-9-15-11(2)5-17(28)20(15)12(3)8-35-24(33)16(14)10-36-25(13)38-26-23(32)22(31)21(30)18(7-27)37-26/h4,10-12,14-15,17-18,20-23,25-28,30-32H,5-9H2,1-3H3/b13-4+/t11-,12-,14-,15+,17-,18+,20-,21+,22-,23+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSGWOXJRVVHLI-KUNQWTTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2CC(=O)OCC3C(CC(C3C(COC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H]2CC(=O)OC[C@@H]3[C@H](C[C@@H]([C@H]3[C@H](COC(=O)C2=CO[C@H]1O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Nudifloside C: A Technical Guide for Researchers

An In-depth Examination of the Extraction and Purification of a Promising Secoiridoid Glucoside from Natural Sources

This technical guide provides a comprehensive overview of the isolation of Nudifloside C, a secoiridoid glucoside, from its known natural sources. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the extraction and purification of this compound for further study. The guide details the experimental protocols derived from primary scientific literature, presents quantitative data in a comparative format, and visualizes the isolation workflows for clarity.

Natural Sources of this compound

This compound has been identified and isolated from two primary botanical sources:

-

Jasminum nudiflorum LINDL. (Winter Jasmine): The stems of this oleaceous shrub, indigenous to China, are a confirmed source of this compound. Its flowers and leaves have traditional applications in Chinese folk medicine.

-

Callicarpa nudiflora Hook. et Arn. : This species, also used in traditional Chinese medicine, has been reported to contain a compound identified as nudifloside, which has demonstrated noteworthy biological activity.

Experimental Protocols for Isolation

This section details the methodologies for extracting and purifying this compound from its natural sources, based on published research.

Isolation from Jasminum nudiflorum Stems

The following protocol is based on the research conducted by Tanahashi et al. (2000), which led to the initial isolation and characterization of this compound.

2.1.1. Extraction

-

Plant Material Preparation: Air-dried stems of Jasminum nudiflorum are chopped into small pieces.

-

Solvent Extraction: The plant material is subjected to repeated extraction with methanol (MeOH) at room temperature.

-

Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

2.1.2. Preliminary Fractionation

-

Solvent Partitioning: The crude methanol extract is suspended in water (H₂O) and successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

-

Fraction Selection: The n-BuOH soluble fraction, which contains the glycosidic compounds, is concentrated for further purification.

2.1.3. Chromatographic Purification

-

Column Chromatography (Silica Gel): The n-BuOH fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH).

-

Column Chromatography (ODS): Fractions containing this compound are further purified by open column chromatography on octadecylsilyl (ODS) silica gel, eluting with a methanol-water (MeOH-H₂O) gradient.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative HPLC on an ODS column with a MeOH-H₂O mobile phase.

Isolation from Callicarpa nudiflora

The isolation of a compound referred to as "nudifloside" from Callicarpa nudiflora has been reported in the context of evaluating its biological activity. While a detailed step-by-step protocol for this compound specifically is not as explicitly laid out as for J. nudiflorum, the general approach involves the following steps.

2.2.1. Extraction and Fractionation

-

Extraction: The aerial parts of Callicarpa nudiflora are extracted with ethanol (EtOH).

-

Fractionation: The crude ethanol extract is fractionated using various chromatographic techniques to separate compounds based on polarity.

2.2.2. Purification

-

Column Chromatography: The fractions are subjected to repeated column chromatography, likely using silica gel and Sephadex LH-20.

-

Preparative Chromatography: Final purification is typically achieved through preparative thin-layer chromatography (p-TLC) or preparative high-performance liquid chromatography (p-HPLC).

Quantitative Data Summary

The following tables summarize the key quantitative parameters from the described isolation protocols.

Table 1: Extraction and Fractionation Parameters

| Parameter | Jasminum nudiflorum (Stems) | Callicarpa nudiflora (Aerial Parts) |

| Extraction Solvent | Methanol (MeOH) | Ethanol (EtOH) |

| Partitioning Solvents | Ethyl Acetate (EtOAc), n-Butanol (n-BuOH) | Not explicitly detailed for this compound |

Table 2: Chromatographic Purification Parameters

| Chromatographic Step | Stationary Phase | Mobile Phase (Eluent) |

| J. nudiflorum - Step 1 | Silica Gel | Chloroform-Methanol (CHCl₃-MeOH) gradient |

| J. nudiflorum - Step 2 | ODS Silica Gel | Methanol-Water (MeOH-H₂O) gradient |

| J. nudiflorum - Step 3 | ODS (Preparative HPLC) | Methanol-Water (MeOH-H₂O) |

| C. nudiflora - General | Silica Gel, Sephadex LH-20 | Various solvent systems |

| C. nudiflora - Final | p-TLC or p-HPLC | Specific solvent systems not detailed |

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the isolation and purification processes for this compound.

Nudifloside C: A Technical Guide to Structure Elucidation and Characterization

Introduction to the Nudifloside Class of Compounds

Nudiflosides are a group of naturally occurring compounds belonging to the secoiridoid glucoside family. Secoiridoid glucosides are monoterpenoids characterized by a cleaved iridoid skeleton, typically featuring a glucopyranosyl moiety. These compounds are of significant interest to researchers and drug development professionals due to their diverse and potent biological activities.

Known Nudifloside analogues have been isolated from plant species of the genera Callicarpa and Jasminum. Specifically, a compound identified as Nudifloside has been isolated from the leaves of Callicarpa nudiflora[1][2]. This plant is a traditional Chinese medicine used for its anti-inflammatory and hemostatic properties[3]. Other known analogues, Nudifloside B and Nudifloside D, have been isolated from Jasminum nudiflorum[3][4]. The investigation of new Nudifloside compounds is an active area of research, driven by the potential for discovering novel therapeutic agents.

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation, purification, and structure elucidation of Nudifloside compounds, based on methodologies reported for known analogues.

Isolation and Purification

A general workflow for the isolation and purification of Nudifloside compounds from plant material is depicted below.

Protocol:

-

Plant Material Collection and Preparation: Fresh or air-dried plant material (e.g., leaves) is collected and powdered.

-

Extraction: The powdered material is extracted with a polar solvent, such as 80% aqueous ethanol, at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The secoiridoid glucosides are typically enriched in the n-BuOH fraction.

-

Column Chromatography: The n-BuOH fraction is subjected to various column chromatography techniques for further separation. This may include:

-

Macroporous Resin Chromatography: To remove pigments and other impurities.

-

Silica Gel Chromatography: For separation based on polarity.

-

Sephadex LH-20 Chromatography: For size exclusion chromatography.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions obtained from column chromatography are further purified by prep-HPLC, often using a C18 column with a gradient elution of methanol-water or acetonitrile-water, to yield the pure Nudifloside compound.

Structure Elucidation

The chemical structure of a purified Nudifloside is elucidated using a combination of spectroscopic techniques.

Protocol:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the accurate molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their coupling relationships.

-

¹³C NMR: Reveals the number and types of carbon atoms present in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and establishing the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the relative stereochemistry of the molecule by identifying protons that are close in space.

-

-

Data Presentation

Due to the absence of published data for Nudifloside C, the following table presents a hypothetical set of ¹³C and ¹H NMR data for a representative secoiridoid glucoside structure. This is for illustrative purposes to demonstrate the expected data format.

Table 1: Hypothetical NMR Spectroscopic Data for a Nudifloside Analogue (in CD₃OD)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| Aglycone | ||

| 1 | 94.5 | 5.85 (br s) |

| 3 | 152.0 | 7.50 (s) |

| 4 | 110.2 | |

| 5 | 35.8 | 2.90 (m) |

| 6 | 30.1 | 1.80 (m), 1.95 (m) |

| 7 | 130.5 | 5.25 (t, 7.0) |

| 8 | 125.8 | |

| 9 | 45.3 | 2.50 (m) |

| 10 | 21.5 | 1.05 (d, 7.0) |

| 11 | 170.1 | |

| OCH₃ | 51.8 | 3.70 (s) |

| Glucose | ||

| 1' | 99.8 | 4.80 (d, 8.0) |

| 2' | 74.5 | 3.25 (m) |

| 3' | 77.9 | 3.40 (m) |

| 4' | 71.3 | 3.30 (m) |

| 5' | 78.2 | 3.45 (m) |

| 6' | 62.5 | 3.75 (m), 3.90 (m) |

Biological Activity and Potential Signaling Pathways

Nudifloside from Callicarpa nudiflora has been reported to exhibit biological activities, including the inhibition of endothelial-to-mesenchymal transition (EndoMT) and angiogenesis[1][2]. These effects are crucial in cancer research, as they can impact tumor growth and metastasis. The mechanism of action for Nudifloside involves the suppression of Ezrin phosphorylation[1].

Below is a hypothetical signaling pathway that a Nudifloside compound might modulate based on these reported activities.

This diagram illustrates how a Nudifloside compound could potentially inhibit a signaling cascade that leads to cellular processes involved in cancer progression.

Conclusion

While specific data on this compound remains elusive in the current scientific literature, the established methodologies for the study of the Nudifloside class of secoiridoid glucosides provide a clear roadmap for its future characterization. The protocols for isolation, purification, and comprehensive spectroscopic analysis outlined in this guide are fundamental to the successful elucidation of its structure. Further research into the chemical constituents of Callicarpa nudiflora and Jasminum nudiflorum may lead to the official reporting of this compound and its biological activities, contributing to the growing body of knowledge on these promising natural products. Researchers are encouraged to utilize the frameworks presented here to advance their investigations into this and other novel Nudifloside compounds.

References

Unveiling the Spectroscopic Signature of Nudifloside C: A Technical Guide

For researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of the spectroscopic data for Nudifloside C, a secoiridoid glucoside isolated from Jasminum nudiflorum. This document outlines the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, along with the experimental protocols utilized for their acquisition.

This compound, a natural product with the molecular formula C₂₆H₃₈O₁₂ and a CAS number of 297740-99-9, has been identified as a constituent of the leaves and stems of Jasminum nudiflorum. The structural elucidation of this complex molecule relies on a combination of advanced spectroscopic techniques. This guide synthesizes the available data to provide a clear and concise reference for its characterization.

Spectroscopic Data Summary

The following tables present a structured summary of the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Data not available in the searched resources |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) in ppm |

| Data not available in the searched resources |

Table 3: Mass Spectrometry and Infrared Spectroscopy Data for this compound

| Spectroscopic Technique | Observed Value |

| High-Resolution Mass Spectrometry (HRMS) | m/z [M+Na]⁺: Data not available |

| Infrared (IR) Spectroscopy | νₘₐₓ (cm⁻¹): Data not available |

Note: While the existence and isolation of this compound from Jasminum nudiflorum are documented, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, HRMS, and IR) were not explicitly found in the publicly available literature searched for this guide. The tables are presented as a template for data organization once it becomes available.

Experimental Protocols

The isolation and structural determination of this compound are typically achieved through a series of chromatographic and spectroscopic methods. The general workflow involves extraction from the plant material, followed by fractionation and purification using techniques like column chromatography. The structural elucidation is then performed using a combination of 1D and 2D NMR experiments, mass spectrometry, and IR spectroscopy.

While the specific experimental details for this compound were not available in the searched literature, a generalized protocol based on the study of similar compounds from Jasminum nudiflorum is described below.

General Experimental Workflow

Caption: General workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Signaling Pathways and Logical Relationships

To visualize the logical flow of structure elucidation from spectroscopic data, the following diagram illustrates the relationship between the different analytical techniques and the final determination of the chemical structure.

Caption: Logical relationship of spectroscopic data in the structural elucidation of this compound.

This technical guide serves as a foundational resource for researchers working with this compound. While specific, experimentally-derived spectra are not yet widely available in the public domain, the provided framework for data presentation and the logical workflows for its analysis will be invaluable as more information on this natural product emerges.

The Biosynthesis of Nudifloside C: A Technical Guide for Researchers

Abstract

Nudifloside C, a secoiridoid glucoside isolated from Callicarpa nudiflora, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and ensuring a sustainable supply for research and development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in plants. Drawing from established knowledge of iridoid and secoiridoid biosynthesis, this document outlines the key enzymatic steps, from primary metabolism to the formation of the characteristic secoiridoid scaffold and subsequent tailoring reactions. Detailed experimental protocols for the extraction, isolation, and characterization of this compound and its precursors are provided, alongside a summary of available quantitative data. Visual diagrams of the biosynthetic pathway and experimental workflows are included to facilitate a deeper understanding of the underlying molecular processes.

Introduction

This compound is a member of the diverse family of secoiridoid glucosides, a class of monoterpenoids widely distributed in the plant kingdom, particularly within the Lamiaceae family, to which Callicarpa belongs.[1] These compounds are characterized by a cleaved iridoid backbone and are often associated with a range of biological activities. The biosynthesis of secoiridoids is a complex process involving a series of enzymatic reactions that convert a common C10 precursor into a vast array of structurally diverse molecules. This guide will delineate the putative biosynthetic pathway leading to this compound, providing a foundational resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the methylerythritol phosphate (MEP) pathway, which supplies the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then condensed to form the C10 monoterpene backbone, which undergoes a series of cyclization, oxidation, and glycosylation reactions.

Upstream Pathway: Formation of the Iridoid Scaffold

The initial steps of this compound biosynthesis are shared with other iridoids and secoiridoids and are well-established in several plant species.[2][3]

-

Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by geranyl pyrophosphate synthase (GPPS) to yield geranyl pyrophosphate (GPP), the direct precursor to all monoterpenoids.

-

Hydroxylation of Geraniol: GPP is hydrolyzed to geraniol, which is then hydroxylated at the C10 position by a cytochrome P450 monooxygenase, geraniol 10-hydroxylase (G10H) , to produce 10-hydroxygeraniol.

-

Oxidation to 8-oxogeranial: 10-hydroxygeraniol undergoes a two-step oxidation catalyzed by 8-hydroxygeraniol oxidoreductase (8-HGO) to form 8-oxogeranial.

-

Iridoid Skeleton Formation: The crucial cyclization of 8-oxogeranial to form the iridoid scaffold is catalyzed by iridoid synthase (ISY) . This reaction produces the intermediate, nepetalactol.

-

Oxidation and Glycosylation: Nepetalactol is then oxidized by iridoid oxidase (IO) to 7-deoxyloganetic acid. This is followed by glycosylation with a glucose moiety from UDP-glucose, a reaction catalyzed by a UDP-glycosyltransferase (UGT) , to form 7-deoxyloganic acid.

-

Hydroxylation to Loganic Acid: 7-deoxyloganic acid is hydroxylated by 7-deoxyloganic acid hydroxylase (7-DLH) to yield loganic acid.

-

Methylation to Loganin: Loganic acid is then methylated by loganic acid O-methyltransferase (LAMT) to produce loganin.

Downstream Pathway: Formation of the Secoiridoid Backbone and this compound

The conversion of the iridoid loganin to the secoiridoid scaffold and subsequently to this compound involves a series of proposed oxidative cleavage and tailoring reactions. While the specific enzymes in Callicarpa nudiflora have not been fully characterized, the pathway can be inferred from studies on related species.

-

Oxidative Cleavage to Secologanin: The cyclopentane ring of loganin is cleaved by a cytochrome P450 enzyme, secologanin synthase (SLS) , to form secologanin. This is the hallmark step in secoiridoid biosynthesis.

-

Further Putative Modifications to this compound: The conversion of secologanin to this compound likely involves a series of hydroxylation, reduction, and potentially other modification reactions catalyzed by specific cytochrome P450s, reductases, and other tailoring enzymes. The exact sequence and nature of these final steps remain to be elucidated experimentally in Callicarpa nudiflora.

Figure 1. Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is currently limited. However, studies on the chemical composition of Callicarpa nudiflora provide insights into the relative abundance of related compounds.[4][5][6][7] The following table summarizes the reported quantities of some relevant compounds in Callicarpa nudiflora extracts. It is important to note that these values can vary depending on the plant's developmental stage, environmental conditions, and the extraction method used.

| Compound | Plant Part | Concentration Range (µg/g dry weight) | Analytical Method | Reference |

| Luteolin | Leaves | Varies significantly by region | LC-QTOF-MS/MS | [4] |

| Apigenin | Leaves | Varies significantly by region | LC-QTOF-MS/MS | [4] |

| Oleanolic Acid | Leaves | Varies significantly by region | LC-QTOF-MS/MS | [4] |

| Ursolic Acid | Leaves | Varies significantly by region | LC-QTOF-MS/MS | [4] |

| Caffeic Acid | Leaves | Varies significantly by region | LC-QTOF-MS/MS | [4] |

| Nudifloside | Leaves | Identified as a characteristic marker | UPLC-QTOF-MS | [5] |

Experimental Protocols

The following protocols provide a general framework for the extraction, isolation, and characterization of this compound and its precursors from Callicarpa nudiflora.

Extraction of Secoiridoid Glucosides

This protocol describes a general method for the extraction of polar compounds, including secoiridoid glucosides, from plant material.

Materials:

-

Fresh or dried leaves of Callicarpa nudiflora

-

Methanol or ethanol (analytical grade)

-

Deionized water

-

Blender or grinder

-

Rotary evaporator

-

Freeze-dryer (optional)

Procedure:

-

Grind the dried plant material to a fine powder. If using fresh material, homogenize it in a blender with the extraction solvent.

-

Macerate the powdered material in 80% methanol (or ethanol) at a ratio of 1:10 (w/v) for 24 hours at room temperature with occasional shaking.

-

Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

The resulting aqueous extract can be freeze-dried to obtain a crude powder.

Figure 2. General workflow for the extraction of secoiridoids.

Isolation of this compound by Chromatography

Further purification of the crude extract is necessary to isolate this compound. This typically involves a combination of chromatographic techniques.

Materials:

-

Crude extract from Callicarpa nudiflora

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, water)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Silica Gel Column Chromatography: Fractionate the crude extract on a silica gel column using a gradient elution system, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding methanol. Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Pool the fractions containing the compounds of interest and further purify them on a Sephadex LH-20 column using methanol as the eluent to remove phenolic compounds and other impurities.

-

Preparative HPLC: The final purification of this compound is typically achieved by preparative HPLC on a reversed-phase C18 column using a gradient of acetonitrile and water.

Characterization of this compound

The structure of the isolated this compound is confirmed using spectroscopic methods.

Methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure and stereochemistry of the molecule.[8][9]

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit partially putative, overview of the biosynthetic pathway of this compound. While the upstream pathway leading to the iridoid core is well-understood, the specific downstream enzymes responsible for the final structural modifications in Callicarpa nudiflora remain a key area for future research. The elucidation of these enzymes through transcriptomics, proteomics, and functional genomics will be instrumental for the heterologous production of this compound in microbial or plant-based systems. Furthermore, detailed quantitative analysis of the biosynthetic intermediates and kinetic characterization of the involved enzymes will provide a more complete understanding of the metabolic flux and regulation of this important natural product's biosynthesis. The protocols and information presented herein serve as a valuable resource for researchers aiming to unravel the intricacies of secoiridoid biosynthesis and harness its potential for various applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Functional iridoid synthases from iridoid producing and non-producing Nepeta species (subfam. Nepetoidae, fam. Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. phcog.com [phcog.com]

- 5. Chemical Profiling and Quality Evaluation of Callicarpa Nudiflora from Different Regions in China by UPLC-QTOF-MS Fingerprint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical profiling of Callicarpa nudiflora and its effective compounds identification by compound-target network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Exploring correlations between MS and NMR for compound identification using essential oils: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

Nudifloside C: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudifloside C, a naturally occurring iridoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. Understanding its fundamental chemical properties and stability profile is paramount for its handling, formulation, and development as a potential drug candidate. This technical guide provides a comprehensive overview of the known chemical characteristics of this compound and explores its stability under various conditions, drawing upon established methodologies for iridoid glycosides.

Chemical Properties of this compound

This compound is characterized by the following physicochemical properties:

| Property | Value | Source |

| CAS Number | 297740-99-9 | Internal Data |

| Molecular Formula | C26H38O | [1] |

| Molecular Weight | 542.57 g/mol | [1] |

Structure:

While a detailed structural elucidation is beyond the scope of this guide, this compound belongs to the iridoid glycoside class of compounds, characterized by a core cyclopentanopyran skeleton.

Stability Profile of this compound

Detailed, publicly available stability data specifically for this compound is limited. However, insights into its stability can be inferred from studies on structurally related iridoid glycosides. The stability of these compounds is typically influenced by temperature, pH, and light.

General Storage Recommendations

For general laboratory use, this compound should be stored in tightly sealed containers at room temperature, shielded from light and moisture. For long-term storage or for temperature-sensitive applications, refrigeration (2–8°C) or freezing (-20°C) is recommended to ensure stability.[1]

pH and Temperature Stability (Based on Analogous Iridoid Glycosides)

A study on the stability of six other iridoid glycosides provides a framework for understanding how this compound might behave under varying pH and temperature conditions. The degradation of these compounds was monitored over time at different pH levels and temperatures.

Table 1: Representative Degradation of Iridoid Glycosides at Various Temperatures (30 hours)

| Compound | 20°C | 40°C | 60°C | 80°C |

| Iridoid Analog A | No significant degradation | Minor degradation | Moderate degradation | Significant degradation |

| Iridoid Analog B | Stable | Stable | Slight degradation | Moderate degradation |

| Iridoid Analog C | Stable | Stable | Stable | Minor degradation |

Table 2: Representative Degradation of Iridoid Glycosides at Various pH Levels (30 hours)

| Compound | pH 2.0 | pH 4.0 | pH 6.0 | pH 8.0 | pH 10.0 | pH 12.0 |

| Iridoid Analog A | Stable | Stable | Stable | Minor degradation | Moderate degradation | Significant degradation |

| Iridoid Analog B | Significant degradation | Minor degradation | Stable | Stable | Minor degradation | Moderate degradation |

| Iridoid Analog C | Stable | Stable | Stable | Stable | Stable | Minor degradation |

Note: The data in Tables 1 and 2 are illustrative and based on a study of other iridoid glycosides. Specific degradation kinetics for this compound may vary.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to assess the stability of this compound.

Stability Analysis under Different Temperatures

This protocol is adapted from a study on the stability of iridoid glycosides.[1]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.

-

Incubation: Aliquot the sample solution into separate vials for each temperature point to be tested (e.g., 20°C, 40°C, 60°C, and 80°C).

-

Time Points: Collect samples at predetermined time intervals (e.g., 0, 3, 6, 12, 24, and 30 hours).

-

Analysis: At each time point, dilute the collected sample with an appropriate solvent (e.g., methanol) and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Evaluation: Calculate the degradation percentage at each time point relative to the initial concentration.

Stability Analysis under Different pH Conditions

This protocol is also based on established methods for iridoid glycoside stability testing.[1]

-

Buffer Preparation: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 2.0, 4.0, 6.0, 8.0, 10.0, and 12.0).

-

Sample Preparation: Dissolve this compound in each buffer solution to a known final concentration.

-

Incubation: Maintain the samples at a constant temperature (e.g., 25°C).

-

Time Points: Collect samples at specified time intervals (e.g., 0, 3, 6, 12, 24, and 30 hours).

-

Analysis: Neutralize the pH of the collected samples if necessary and analyze the concentration of this compound using a validated HPLC method.

-

Data Evaluation: Determine the percentage of this compound remaining at each time point for each pH condition.

Signaling Pathway Involvement

Nudifloside has been shown to inhibit endothelial-to-mesenchymal transition (EndMT) and angiogenesis in endothelial cells. This effect is mediated through the suppression of Ezrin phosphorylation. The following diagram illustrates this proposed signaling pathway.

References

Nudifloside C: An In-depth Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Nudifloside C, a naturally occurring iridoid glycoside. Due to the limited availability of public domain data, this document summarizes the currently accessible information regarding its chemical identity. Detailed experimental protocols, extensive quantitative data, and established signaling pathways associated with this compound are not extensively documented in publicly available scientific literature.

Chemical Identity

This compound is identified by the Chemical Abstracts Service (CAS) number 297740-99-9 .

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 297740-99-9 |

| Partial IUPAC Name | (5R,6S,7S,9S,10R,15S,16E,17S)-16-Ethylidene-7-hydroxy-5,9-dimethyl-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-oxo-4,5,6,7,9,10-hexahydro-1H-cyclopenta[f]oxacyclotridecine-5-carboxylic acid |

Physicochemical Properties

Specific, experimentally determined physicochemical properties for this compound are not widely reported. General characteristics of iridoid glycosides suggest it is likely a crystalline or amorphous solid, with some degree of solubility in water and polar organic solvents.

Biological Context and Potential

This compound is understood to be a constituent of plants within the Jasminum genus, a source of various bioactive compounds with a history in traditional medicine. Iridoids as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. However, specific biological data for this compound remains elusive in the current body of scientific literature.

Data on Biological Activity

A comprehensive search of scientific databases reveals a significant gap in the literature concerning the biological activity of this compound. There are no readily available in-depth studies detailing its pharmacological effects, mechanism of action, or potential therapeutic applications.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not publicly documented. The original isolation and characterization papers, which would typically contain this information, could not be identified through extensive searches.

Signaling Pathways and Mechanisms of Action

There is currently no information available in the public domain regarding the signaling pathways modulated by this compound or its specific molecular mechanisms of action.

Logical Relationship Diagram

Due to the absence of detailed experimental workflows or established signaling pathways for this compound, a logical diagram outlining these aspects cannot be constructed at this time. A generalized workflow for natural product drug discovery is presented below for illustrative purposes.

Caption: Generalized workflow for natural product drug discovery.

Conclusion

While this compound has been identified as a distinct chemical entity with a designated CAS number, there is a notable absence of in-depth scientific research on its biological properties and potential applications in the public domain. This guide serves to consolidate the limited available information and highlight the significant opportunities for future research into this natural product. Further investigation is required to elucidate its physicochemical characteristics, pharmacological profile, and mechanisms of action to determine its potential as a therapeutic agent.

Unveiling Nudifloside C: A Technical Guide to its Discovery and Natural Occurrence

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and natural occurrence of Nudifloside C, a significant iridoid glycoside. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its origins, chemical properties, and the methodologies employed in its isolation and characterization.

Discovery and Natural Sources

This compound, identified by the CAS number 297740-99-9, is a naturally occurring iridoid glycoside.[1][2][3] Its discovery is primarily attributed to phytochemical studies of Jasminum nudiflorum, commonly known as winter jasmine.[3][4] This species, belonging to the Oleaceae family, is the documented natural source of this compound.[3][4]

While this compound is specifically linked to Jasminum nudiflorum, a closely related compound, simply named "nudifloside," has been isolated from the leaves of Callicarpa nudiflora.[5] This discovery highlights the presence of similar iridoid glycosides across different plant genera, both of which are utilized in traditional Chinese medicine.[5][6]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below, providing a clear reference for its fundamental chemical properties.

| Property | Value | Source |

| CAS Number | 297740-99-9 | [1][2][3] |

| Molecular Formula | C₂₆H₃₈O₁₂ | [1][2] |

| Molecular Weight | 542.57 g/mol | [1][2] |

| Class | Iridoid Glycoside | [1] |

| Natural Source | Jasminum nudiflorum | [3][4] |

Experimental Protocols

The isolation and structural elucidation of iridoid glycosides like this compound involve a series of detailed experimental procedures. The following sections outline the typical methodologies employed in the extraction and characterization of these compounds, based on protocols for similar compounds isolated from Callicarpa nudiflora.

Extraction and Isolation

The general workflow for isolating iridoid glycosides from plant material is depicted in the diagram below. This process typically begins with the extraction of dried plant material using a solvent, followed by a series of chromatographic separations to purify the target compound.

A detailed protocol for the isolation of nudifloside from Callicarpa nudiflora is as follows:

-

Extraction: The dried and powdered leaves of Callicarpa nudiflora are extracted with a 70% ethanol solution.

-

Fractionation: The resulting crude extract is subjected to chromatography on a macroporous resin column (e.g., HP-20). Elution is performed with a gradient of ethanol in water, with the fractions containing the target compounds typically eluting in the 50% and 70% ethanol fractions.[5]

-

Purification: The active fractions are then further purified using a combination of silica gel and Sephadex LH-20 column chromatography to yield the pure compound.[5]

Structural Elucidation

The determination of the chemical structure of the isolated compound is achieved through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound, which allows for the deduction of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted. These experiments provide detailed information about the connectivity of atoms within the molecule, allowing for the complete assignment of the chemical structure. The spectroscopic data is then compared with reported data for known compounds to confirm the structure.[5]

The logical relationship for the structural elucidation process is illustrated in the diagram below.

This technical guide serves as a foundational resource for understanding the discovery and natural context of this compound. The provided data and methodologies offer a starting point for further research and development in the field of natural product chemistry and pharmacology.

References

- 1. 297740-99-9 | this compound [albtechnology.com]

- 2. This compound | 297740-99-9 [m.chemicalbook.com]

- 3. This compound - Nordic Biosite [nordicbiosite.com]

- 4. KNApSAcK Metabolite Information - C00033256 [knapsackfamily.com]

- 5. [Chemical constituents from Callicarpa nudiflora and their cytotoxic activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. maxapress.com [maxapress.com]

Preliminary Biological Activity Screening of Nudifloside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudifloside C is a secoiridoid glucoside isolated from Callicarpa nudiflora, a plant with a history of use in traditional medicine for its anti-inflammatory and hemostatic properties.[1][2] Preliminary biological screenings of this compound have focused on its potential as an anti-cancer and anti-angiogenic agent, with specific investigations into its role in modulating key cellular signaling pathways. This technical guide provides an in-depth overview of the available data on the biological activities of this compound, detailed experimental protocols for relevant assays, and a visualization of its known mechanism of action.

Anti-Angiogenic and Anti-Metastatic Activity

The primary reported biological activity of this compound is its ability to inhibit endothelial-to-mesenchymal transition (EndoMT), a critical process in angiogenesis and cancer metastasis.

Inhibition of TGF-β1-Induced Endothelial-to-Mesenchymal Transition (EndoMT)

Transforming growth factor-beta 1 (TGF-β1) is a key inducer of EndoMT, a process where endothelial cells lose their characteristic properties and acquire a mesenchymal phenotype, leading to increased cell migration and invasion. This compound has been shown to counteract these effects.

Key Findings:

-

This compound significantly inhibits the migration and invasion of human endothelial cells induced by TGF-β1.

-

It reverses the morphological changes associated with EndoMT, restoring the typical endothelial cell phenotype.

-

The underlying mechanism of this activity is the inhibition of Ezrin phosphorylation. Ezrin is a protein that links the plasma membrane to the actin cytoskeleton and is involved in cell motility. By preventing the phosphorylation of Ezrin, this compound disrupts the cellular machinery required for migration and invasion.

While the inhibitory effects of this compound on TGF-β1-induced cell migration and invasion have been qualitatively described, specific IC50 values from these assays are not currently available in the reviewed literature.

Quantitative Data Summary

Despite extensive searches, specific quantitative data (e.g., IC50 values) for the preliminary biological activity screening of this compound in cytotoxic, antioxidant, and general anti-inflammatory assays are not available in the public domain. The research has primarily focused on the qualitative description of its anti-EndoMT effects. Therefore, the following tables are presented as templates for how such data would be structured once it becomes available.

Table 1: Cytotoxicity Data for this compound (MTT Assay) - Template

| Cell Line | This compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |

| e.g., HUVEC | Data not available | Data not available |

| e.g., MCF-7 | Data not available | Data not available |

| e.g., A549 | Data not available | Data not available |

Table 2: Antioxidant Activity of this compound (DPPH Assay) - Template

| Compound | DPPH Scavenging Activity IC50 (µM) | Positive Control (e.g., Ascorbic Acid) IC50 (µM) |

| This compound | Data not available | Data not available |

Table 3: Anti-inflammatory Activity of this compound (Griess Assay) - Template

| Cell Line | Treatment | Nitric Oxide Inhibition IC50 (µM) | Positive Control (e.g., Dexamethasone) IC50 (µM) |

| e.g., RAW 264.7 | LPS-stimulated | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for the key experiments relevant to the biological screening of this compound.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the antioxidant activity of a compound. Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.

Protocol:

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the this compound solution to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution. A positive control, such as ascorbic acid, should be included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide

The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). It is an indicator of NO production by cells, which is often increased during inflammation.

Protocol:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Stimulation and Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells with LPS and solvent), and a positive control (cells with LPS and a known anti-inflammatory agent).

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is determined by comparing the nitrite levels in the treated wells to the LPS-stimulated control wells. The IC50 value can then be calculated.

Visualizations

This compound Experimental Workflow

This compound Signaling Pathway: Inhibition of TGF-β1-Induced EndoMT

References

Navigating the Solubility of Nudifloside C: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the solubility of Nudifloside C, a topic of interest for researchers, scientists, and professionals in drug development. While a comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound, this document provides a detailed framework for its experimental determination. The following sections outline a standard protocol for assessing the solubility of a solid compound, a template for data presentation, and a visual workflow to guide the experimental process.

Quantitative Solubility Data

Currently, there is no publicly available, experimentally determined quantitative data on the solubility of this compound in various solvents. Researchers are encouraged to use the experimental protocol outlined in this guide to determine these values. The following table is provided as a template for recording and comparing the solubility of this compound across a range of common laboratory solvents.

Table 1: Experimental Solubility of this compound

| Solvent | Chemical Formula | Polarity | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | H₂O | Polar Protic | 25 | ||

| Methanol | CH₃OH | Polar Protic | 25 | ||

| Ethanol | C₂H₅OH | Polar Protic | 25 | ||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 25 | ||

| Acetonitrile | CH₃CN | Polar Aprotic | 25 | ||

| Acetone | (CH₃)₂CO | Polar Aprotic | 25 | ||

| Ethyl Acetate | CH₃COOC₂H₅ | Moderately Polar | 25 | ||

| Dichloromethane | CH₂Cl₂ | Nonpolar | 25 | ||

| Hexane | C₆H₁₄ | Nonpolar | 25 |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a solid compound in a specific solvent.[1][2] This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[1] The time required may vary and should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

To completely separate the undissolved solid, centrifuge the vials at a high speed.[1]

-

-

Sample Collection and Preparation:

-

Carefully withdraw a specific volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any remaining solid particles.[1]

-

Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Determine the concentration of this compound in the diluted sample using a validated HPLC method.[1]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Data Reporting:

The solubility should be reported in units of mass per volume (e.g., mg/mL) and/or molarity (mol/L) at the specified temperature.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in determining the solubility of this compound.

Caption: A generalized workflow for determining equilibrium solubility.

Caption: Workflow for concentration determination using HPLC.

References

Theoretical Mechanism of Action of Nudifloside C: An In-depth Technical Guide

Disclaimer: Nudifloside C is an iridoid glycoside isolated from Jasminum nudiflorum. To date, there is a notable absence of direct experimental studies elucidating its specific mechanism of action. This guide, therefore, presents a theoretical mechanism of action based on the well-documented biological activities of its chemical class (iridoid glycosides) and the known pharmacological effects of extracts from its source plant, Jasminum nudiflorum. The quantitative data and experimental protocols provided are representative of studies on closely related compounds and are intended for illustrative and comparative purposes.

Core Theoretical Mechanisms

This compound is hypothesized to exert its biological effects primarily through three interconnected mechanisms:

-

Anti-inflammatory Activity: By modulating key signaling pathways involved in the inflammatory response.

-

Antioxidant Activity: Through direct radical scavenging and enhancement of endogenous antioxidant systems.

-

Neuroprotective Activity: By attenuating neuronal damage and promoting neuronal health.

Anti-inflammatory Mechanism of Action

The primary anti-inflammatory action of iridoid glycosides, and thus theoretically of this compound, is attributed to the suppression of pro-inflammatory mediators through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. Iridoid glycosides have been shown to interfere with this pathway at multiple points.[1][2][3]

Theoretical Mechanism:

-

Inhibition of IκBα Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκBα. It is proposed that this compound inhibits the IκB kinase (IKK) complex, thereby preventing the phosphorylation and degradation of IκBα.[3][4]

-

Prevention of NF-κB Nuclear Translocation: By stabilizing the NF-κB/IκBα complex in the cytoplasm, this compound would prevent the translocation of the active NF-κB dimer (typically p65/p50) into the nucleus.[3]

-

Downregulation of Pro-inflammatory Gene Expression: With NF-κB unable to bind to the promoter regions of its target genes, the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., COX-2, iNOS) is significantly reduced.[1][2]

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation. Iridoid glycosides have been observed to suppress the phosphorylation of key MAPK proteins.[5][6]

Theoretical Mechanism:

-

Inhibition of MAPK Phosphorylation: Pro-inflammatory stimuli also activate the MAPK cascade, including ERK, JNK, and p38. This compound is hypothesized to inhibit the phosphorylation of these kinases.

-

Downstream Effects: The inhibition of MAPK signaling further contributes to the reduced expression of pro-inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity (Representative)

| Compound/Extract | Assay | Cell Line | Concentration | % Inhibition / IC50 | Reference |

| Jasminum grandiflorum extract | TPA-induced ear edema | Mouse | 100 mg/mL | 30.8 - 64.1% reduction in edema | [7] |

| Jasminum officinale extract | COX-2 Expression | Mouse Ear | 100 mg/mL | 1.9 - 2.8-fold reduction | [8] |

| Geniposidic acid | Carrageenan-induced paw edema | Mouse | - | 53.3% inhibition | [9] |

| H-Aucubin | COX-2 Inhibition | In vitro | - | IC50: 8.83 mM | [9] |

| Iridoid Glycosides from Morinda officinalis | NO production | RAW 264.7 | 200 µg/mL | ~50% inhibition | [10] |

Antioxidant Mechanism of Action

Iridoid glycosides are known to possess significant antioxidant properties, which can be attributed to both direct and indirect mechanisms.[11][12]

Direct Radical Scavenging

This compound is expected to directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) through hydrogen atom or electron donation.

Modulation of Endogenous Antioxidant Systems

It is also hypothesized that this compound can upregulate the expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), potentially through the activation of the Nrf2 signaling pathway.

Quantitative Data for Antioxidant Activity (Representative)

| Compound/Extract | Assay | EC50 / % Scavenging | Reference |

| Jasminum multiflorum leaf extract (ethanol) | DPPH | EC50: 180.52 µg/mL | [13] |

| Jasminum multiflorum leaf extract (ethanol) | ABTS | EC50: 165.28 µg/mL | [13] |

| Jasminum officinale leaf extract (acidic fraction) | DPPH | EC50: 4.6 µg/mL | [14] |

| Jasminum grandiflorum essential oil | DPPH | 94.63% scavenging | [15] |

| Jasminum sambac extract | Hydrogen Peroxide Scavenging | - | [16] |

Neuroprotective Mechanism of Action

The neuroprotective effects of iridoid glycosides are thought to stem from their anti-inflammatory and antioxidant properties, as well as their ability to modulate specific pathways involved in neuronal survival and function.[17][18][19]

Inhibition of Apoptosis

This compound may protect neurons from apoptosis by:

-

Regulating the Bcl-2 Family Proteins: Increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax.[18]

-

Inhibiting Caspase-3 Activity: Caspase-3 is a key executioner caspase in the apoptotic cascade. Inhibition of its activity would prevent the final steps of programmed cell death.[18]

Promotion of Neurogenesis and Synaptic Plasticity

Some iridoid glycosides have been shown to promote the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which are crucial for neuronal survival, growth, and synaptic plasticity.[18]

Experimental Protocols

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

Objective: To assess the ability of a test compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.

-

Incubation: The plate is incubated for 24 hours.

-

NO Measurement (Griess Assay):

-

100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

-

Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

Objective: To evaluate the free radical scavenging capacity of a test compound.

Methodology:

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

-

Reaction Mixture: In a 96-well plate, various concentrations of the test compound (dissolved in methanol) are mixed with the DPPH solution. A control well contains only methanol and the DPPH solution.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. The discoloration of the DPPH solution (from purple to yellow) indicates radical scavenging.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The EC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is then determined.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, a strong theoretical framework can be constructed based on the known biological activities of iridoid glycosides and extracts from Jasminum nudiflorum. The primary hypothesized mechanisms are potent anti-inflammatory effects through the inhibition of NF-κB and MAPK signaling pathways, significant antioxidant activity via radical scavenging and modulation of endogenous systems, and neuroprotective actions involving the inhibition of apoptosis and promotion of neuronal health. Further research is warranted to specifically investigate this compound and validate these theoretical mechanisms, which would be invaluable for its potential development as a therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Inflammatory Activity of Iridoids and Verbascoside Isolated from Castilleja tenuiflora - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidative iridoid glycosides and phenolic compounds from Veronica peregrina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. phytojournal.com [phytojournal.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. biosciencejournals.com [biosciencejournals.com]

- 17. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protective Effects of Cornel Iridoid Glycoside in Rats After Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Neuroprotective Effects of Cornel Iridoid Glycoside [stressmarq.com]

Methodological & Application

Application Notes & Protocols for the Quantification of Nudifloside C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudifloside C is a subject of growing interest within the scientific community due to its potential therapeutic applications. Accurate and precise quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and formulation development. This document provides detailed application notes and standardized protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods are designed to offer high sensitivity, specificity, and reproducibility for reliable analytical outcomes.

I. Analytical Methodologies

Two primary analytical methods are presented for the quantification of this compound:

-

RP-HPLC-UV Method: A robust and widely accessible method suitable for routine quality control and quantification in simpler matrices.

-

UPLC-MS/MS Method: A highly sensitive and specific method ideal for bioanalytical studies requiring low detection limits and analysis in complex biological matrices.

II. RP-HPLC-UV Method for this compound Quantification

This section details the protocol for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (UV) detection.

Experimental Protocol

1. Materials and Reagents:

-

This compound reference standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Orthophosphoric acid (AR grade)

-

Water (Milli-Q or equivalent)

2. Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

3. Chromatographic Conditions:

-

Mobile Phase: A gradient of Solvent A (Water:Acetonitrile:Orthophosphoric Acid, 850:150:2 v/v/v) and Solvent B (Acetonitrile:Orthophosphoric Acid, 998:2 v/v).

-

Gradient Program:

-

0-30 min: 0-50% B

-

30-35 min: 50-90% B

-

35-40 min: 90% B (isocratic)

-

40-45 min: 90-0% B

-

45-55 min: 0% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35°C

-

Injection Volume: 20 µL

-

Detection Wavelength: 210 nm

4. Standard Solution Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation:

-

Solid Samples (e.g., plant material, formulations):

-

Accurately weigh 1 g of the homogenized sample.

-

Add 25 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection.

-

-

Liquid Samples (e.g., plasma, urine):

-

To 500 µL of the sample, add 1.5 mL of acetonitrile (protein precipitation).

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

-

6. Data Analysis and Quantification:

-

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation: Method Validation Summary (RP-HPLC-UV)

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (RSD%) | |

| - Intra-day | < 2.0% |

| - Inter-day | < 3.0% |

| Accuracy (Recovery %) | 98.5% - 101.2% |

| Specificity | No interference from blank matrix |

III. UPLC-MS/MS Method for this compound Quantification

This section provides a detailed protocol for the highly sensitive and specific quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.

Experimental Protocol

1. Materials and Reagents:

-

This compound reference standard (purity >98%)

-

Internal Standard (IS), e.g., a structurally similar stable isotope-labeled compound.

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm).

3. UPLC Conditions:

-

Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

-

Gradient Program:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5-95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95-5% B

-

4.1-5.0 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for this compound).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Transitions (Hypothetical):

-

This compound: Precursor ion (e.g., [M+H]⁺ or [M-H]⁻) → Product ion

-

Internal Standard: Precursor ion → Product ion

-

-

Source Parameters:

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

-

5. Standard Solution and Sample Preparation:

-

Follow similar procedures as described in the HPLC method, but use LC-MS grade solvents and smaller volumes suitable for UPLC analysis. The use of an internal standard is highly recommended for bioanalytical applications.

6. Data Analysis and Quantification:

-

Quantification is based on the peak area ratio of this compound to the Internal Standard (IS).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the working standards.

Data Presentation: Method Validation Summary (UPLC-MS/MS)

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Precision (RSD%) | |

| - Intra-day | < 5.0% |

| - Inter-day | < 7.0% |

| Accuracy (Recovery %) | 95.7% - 104.5% |

| Matrix Effect | Within acceptable limits (85-115%) |

IV. Visualizations

Experimental Workflow

Caption: UPLC-MS/MS workflow for this compound quantification.

Hypothetical Signaling Pathway

Caption: A hypothetical signaling cascade initiated by this compound.

Application Note: HPLC-UV Method for the Analysis of Nudifloside C

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Nudifloside C in various sample matrices using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.

Introduction

This compound is a secoiridoid glucoside with potential pharmacological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug discovery processes. This application note describes a robust HPLC-UV method for the determination of this compound. The method is based on reversed-phase chromatography, which is suitable for the separation of moderately polar compounds like secoiridoid glucosides.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the proposed chromatographic conditions, derived from established methods for similar secoiridoid glucosides.

| Parameter | Recommended Setting |

| HPLC System | Quaternary or Binary Gradient HPLC |

| Detector | UV-Vis Detector |

| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40-10% B; 25-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 238 nm |

Preparation of Standard Solutions

Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve in 10 mL of methanol in a volumetric flask.

-

Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a plant extract is provided below.

-

Accurately weigh 1 g of the powdered plant material.

-

Add 25 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in 5 mL of the mobile phase (initial conditions).

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The proposed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed: